molecular formula C17H15Cl2N5OS B3532090 N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 526192-91-6

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3532090
CAS No.: 526192-91-6
M. Wt: 408.3 g/mol
InChI Key: ROYYQSFNRAPFQM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with a sulfanylacetamide backbone. Its structure comprises:

  • 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core: The ethyl substituent introduces steric bulk, while the pyridin-3-yl moiety may engage in hydrogen bonding or π-stacking.
  • Sulfanylacetamide linker: The thioether bridge enhances metabolic stability compared to oxygen analogs.

Synthetic routes typically involve coupling triazole-thiol intermediates with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-24-16(11-4-3-7-20-9-11)22-23-17(24)26-10-15(25)21-12-5-6-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYQSFNRAPFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526192-91-6
Record name N-(3,4-DICHLOROPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The pyridine moiety can be introduced via a nucleophilic substitution reaction. Finally, the dichlorophenyl group is attached through a coupling reaction, often using a palladium catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Properties

  • Molecular Weight : 408.30 g/mol
  • CAS Number : 432530-50-2
  • Chemical Class : Triazole derivatives

Antifungal Activity

Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal pathogens.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole derivatives. The compound's structure allows it to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells. Triazole-based compounds have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Inhibitory Effects on Enzymes

Triazole compounds often serve as enzyme inhibitors in biochemical pathways. This compound may inhibit specific enzymes involved in metabolic processes, thus providing a pathway for therapeutic applications.

Case Study 1: Antifungal Activity Assessment

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested against Candida albicans. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Anticancer Efficacy

A research article in Cancer Letters explored the anticancer effects of triazole derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, suggesting potential therapeutic roles for similar structures .

Safety and Toxicity

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified under GHS with warnings for acute toxicity if ingested and potential skin and eye irritation . Therefore, proper handling and safety measures should be observed during research applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among related compounds include:

Aromatic substituents (electron-withdrawing vs. electron-donating groups).

Pyridine regioisomerism (pyridin-2-yl, -3-yl, or -4-yl).

Triazole N-substituents (ethyl, methyl, or aryl groups).

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituent Pyridine Position Triazole Substituent Key Features/Inferences Reference
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-dichlorophenyl 3-yl Ethyl High lipophilicity (Cl groups); potential for strong target binding via halogen interactions. Ethyl group may slow metabolism. N/A
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl 4-yl 4-Chlorophenyl Methoxy group increases solubility but reduces membrane permeability. Pyridin-4-yl may alter π-stacking geometry vs. pyridin-3-yl.
N-(3-Chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chlorophenyl 4-yl Ethyl Reduced steric hindrance vs. 3,4-dichlorophenyl; pyridin-4-yl could enhance planar stacking in hydrophobic pockets.
N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(dimethylamino)phenyl 3-yl Ethyl Dimethylamino group improves solubility (basic amine) but may reduce blood-brain barrier penetration. Shared pyridin-3-yl with target compound.
N-(4-Ethoxyphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethoxyphenyl Pyrazin-2-yl Ethyl Ethoxy group balances lipophilicity/solubility; pyrazine replaces pyridine, altering hydrogen-bonding capacity.

Impact of Aromatic Substituents

  • Halogenated phenyl groups (e.g., 3,4-dichlorophenyl, 4-chlorophenyl): Enhance lipophilicity and stabilize target binding via halogen bonds, critical for enzyme inhibition .
  • Methoxy/dimethylamino groups: Improve aqueous solubility but may compromise passive diffusion across biological membranes .

Pyridine Regioisomerism

  • Pyridin-3-yl : Present in the target compound and , this orientation may favor interactions with polar residues in binding pockets.
  • Pyridin-4-yl : Found in , its linear geometry could optimize stacking in flat hydrophobic regions.

Triazole Substituent Effects

  • Ethyl vs.

Biological Activity

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Cl2N5OS. The structure features a triazole ring, which is known for its pharmacological significance as an antifungal and antibacterial agent.

Antimicrobial Activity

  • Antifungal Properties : Compounds containing the 1,2,4-triazole moiety have shown significant antifungal activities. For instance, triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Studies have indicated that derivatives of triazoles exhibit varying degrees of activity against fungal strains such as Candida albicans and Aspergillus spp. .
  • Antibacterial Properties : The compound's potential antibacterial activity has been highlighted in several studies. Triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, research has shown that certain triazole compounds possess minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Viability Assays : The compound was tested against human cancerous cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing promising results in inhibiting cell growth .
Cell LineIC50 (µM)Reference Compound
MCF-70.216Sorafenib
HCT1160.259Sorafenib

These findings suggest that the compound may act through mechanisms involving the inhibition of key signaling pathways in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes related to growth and survival.
  • DNA Interaction : Some triazole derivatives have been shown to bind to DNA or interfere with DNA replication processes in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A series of triazole compounds were synthesized and tested against a panel of bacterial strains. The study reported that certain derivatives exhibited potent activity against resistant strains like MRSA .
  • Anticancer Evaluation : In a comparative study involving multiple triazole compounds, one derivative showed enhanced cytotoxicity against prostate cancer cell lines compared to standard chemotherapeutics .

Q & A

Q. What are the critical steps in synthesizing N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:
  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates.
  • Step 2 : Sulfanylacetamide linkage via nucleophilic substitution using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to couple the triazole and acetamide moieties .
  • Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and employ chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >85% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm), triazole (δ 7.8–8.2 ppm), and dichlorophenyl protons (δ 7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous dispersions .
  • Stability : Store at –20°C under inert gas (N₂/Ar); degas solutions to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding (pyridine N, triazole S) and hydrophobic contacts (ethyl, dichlorophenyl groups) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. How to resolve contradictions in reported bioactivity data (e.g., antifungal vs. anticancer activity)?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) with controls (e.g., fluconazole for antifungal tests) .
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Prioritize pathways like apoptosis (Caspase-3/7) or cell cycle arrest (p21/p53) .
  • Structural Analog Comparison : Benchmark against triazole derivatives with known selectivity (e.g., substituent effects on dichlorophenyl vs. methoxyphenyl) .

Q. What strategies improve regioselectivity during functionalization of the triazole ring?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the 4-position of the triazole to favor electrophilic attacks at the 5-position .
  • Catalytic Systems : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura couplings to aryl halides .
  • Solvent Effects : Polar solvents (acetonitrile) enhance nucleophilic substitution at the sulfanyl group .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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